1-Acetyllysergic acid 1-Acetyllysergic acid 1-Acetyllysergic acid is discontinued (DEA controlled substance).
Brand Name: Vulcanchem
CAS No.: 98843-11-9
VCID: VC0515746
InChI: InChI=1S/C18H18N2O3/c1-10(21)20-9-11-7-16-14(6-12(18(22)23)8-19(16)2)13-4-3-5-15(20)17(11)13/h3-6,9,12,16H,7-8H2,1-2H3,(H,22,23)/t12-,16-/m1/s1
SMILES: [H][C@@]1(N(C[C@@H](C=C12)C(O)=O)C)CC3=CN(C(C)=O)C4=C3C2=CC=C4
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353

1-Acetyllysergic acid

CAS No.: 98843-11-9

Cat. No.: VC0515746

Molecular Formula: C18H18N2O3

Molecular Weight: 310.353

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-Acetyllysergic acid - 98843-11-9

Specification

CAS No. 98843-11-9
Molecular Formula C18H18N2O3
Molecular Weight 310.353
IUPAC Name 1-Acetyl lysergic acid
Standard InChI InChI=1S/C18H18N2O3/c1-10(21)20-9-11-7-16-14(6-12(18(22)23)8-19(16)2)13-4-3-5-15(20)17(11)13/h3-6,9,12,16H,7-8H2,1-2H3,(H,22,23)/t12-,16-/m1/s1
Standard InChI Key XXNFYOCYDIIORF-MLGOLLRUSA-N
SMILES [H][C@@]1(N(C[C@@H](C=C12)C(O)=O)C)CC3=CN(C(C)=O)C4=C3C2=CC=C4
Appearance Solid powder

Introduction

Chemical Identification and Properties

1-Acetyllysergic acid is characterized by the following chemical identifiers and properties:

PropertyValue
CAS Number98843-11-9
IUPAC Name(6aR,9R)-4-acetyl-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxylic acid
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
InChIKeyXXNFYOCYDIIORF-MLGOLLRUSA-N
XLogP3-0.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area62.5 Ų
Defined Atom Stereocenter Count2

These chemical properties illustrate the compound's moderate polarity and potential for hydrogen bonding, which influences its solubility and pharmacokinetic behavior .

Structural Characteristics

1-Acetyllysergic acid features a tetracyclic structure based on the ergoline skeleton. It contains the characteristic indole moiety found in lysergamides, with an acetyl group (-COCH3) attached to the nitrogen at position 1 of the indole ring. The compound maintains the stereochemical configurations at positions 6a and 9, which are critical for biological activity in related lysergamides .

The acetyl substitution at the N1 position significantly alters the compound's electronic distribution and steric properties compared to unsubstituted lysergic acid. This modification has important implications for receptor binding and potential biological activity, as observed in related N1-substituted lysergamides .

Relationship to Other Lysergamides

1-Acetyllysergic acid is structurally related to 1-acetyl-LSD (ALD-52), which contains the same N1-acetyl substitution but also features a diethylamide group attached to the carboxylic acid moiety. The relationship between these compounds is significant, as the N1-acyl substitution pattern influences pharmacological properties and metabolic pathways .

Research has demonstrated that various N1-acylated lysergamides, including ALD-52, 1-propionyl-LSD (1P-LSD), and 1-butanoyl-LSD (1B-LSD), function as prodrugs that undergo hydrolysis to LSD in vivo . This metabolic conversion has been confirmed through studies using liquid chromatography/ion trap mass spectrometry (LC/MS) to quantify LSD in the blood of animals treated with these derivatives .

Synthesis and Chemical Transformations

The synthesis of 1-acetyllysergic acid is related to methods employed for other N1-substituted lysergamides. Several approaches have been documented for the synthesis of lysergic acid derivatives, which can be adapted for the preparation of 1-acetyllysergic acid .

One potential synthetic route involves N-acylation of lysergic acid using appropriate acylating agents under controlled conditions. The Woodward synthesis pathway, which has been historically significant for the total synthesis of lysergic acid, could potentially be modified to include specific steps for N1-acetylation .

The general approach to N1-acylation of lysergamides typically involves:

  • Protection of the carboxylic acid function

  • Selective acylation at the N1 position

  • Deprotection to yield the final 1-acetyllysergic acid product

Research by Rebek's group has demonstrated approaches to the ergoline scaffold starting from tryptophan (compound 42), which can be potentially extended to the synthesis of N1-substituted derivatives .

Analytical Characterization

Various analytical techniques have been employed to characterize 1-acetyllysergic acid and related compounds:

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with various detection methods has been utilized for the identification and quantification of 1-acetyllysergic acid. Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) has proven particularly valuable for analyzing lysergamides and their metabolites .

Mass Spectrometric Analysis

Mass spectrometry provides valuable structural information about 1-acetyllysergic acid and related compounds. High-resolution mass spectrometry can accurately determine the molecular formula and detect characteristic fragmentation patterns. Tandem mass spectrometry (MS/MS) enables the identification of specific structural features and differentiation from related compounds .

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information about 1-acetyllysergic acid, including configuration of stereogenic centers. Infrared spectroscopy can identify characteristic functional groups, such as the carbonyl moieties of the acetyl group and carboxylic acid function .

Pharmacological Implications

Research has demonstrated that N1-acylation generally reduces binding affinity to serotonin receptors compared to unsubstituted analogs. For example, 1-acyl substitutions on LSD derivatives significantly reduce their affinity for 5-HT1A and 5-HT2A receptors .

Binding affinity data for related compounds indicates that:

  • N1-acyl substitution reduces affinity for 5-HT1A receptors by 36-111 fold compared to LSD

  • For 5-HT2A receptors, N1-acylation reduces affinity by 5-10 fold

  • Interestingly, certain N1-acetyl substitutions can increase affinity at 5-HT2C receptors by 2-4 fold

These findings suggest that the pharmacological profile of 1-acetyllysergic acid would likely differ from that of unsubstituted lysergic acid, potentially with reduced activity at certain serotonin receptor subtypes.

Metabolic Considerations

Studies on the metabolism of N1-acylated lysergamides provide insights into the potential metabolic fate of 1-acetyllysergic acid. Research using pooled human liver S9 fractions has demonstrated that N1-acylated lysergamides undergo deacylation as a primary metabolic pathway .

For compounds like ALD-52, 1P-LSD, and 1B-LSD, deacylation to LSD has been observed as a significant metabolic transformation. Other metabolic processes include N-dealkylation and hydroxylation, predominantly catalyzed by cytochrome P450 enzymes CYP1A2 and CYP3A4 .

Based on these findings, 1-acetyllysergic acid would likely undergo similar metabolic transformations, potentially including deacetylation to form lysergic acid, along with hydroxylation at various positions on the ergoline ring system.

Research Applications

1-Acetyllysergic acid has potential applications in several research areas:

Structure-Activity Relationship Studies

As part of the continuing exploration of lysergamide chemistry, 1-acetyllysergic acid serves as an important reference compound for understanding how N1 modifications affect the pharmacological properties of ergoline derivatives .

Analytical Standards

The compound can function as an analytical standard for the detection and quantification of related lysergamides in various matrices, including biological samples. This application is particularly relevant in forensic and clinical toxicology settings .

Synthetic Intermediates

1-Acetyllysergic acid may serve as a synthetic intermediate in the preparation of more complex lysergamides, including potential pharmaceutical compounds with modified pharmacokinetic or pharmacodynamic properties .

Future Research Directions

Several promising avenues exist for future research on 1-acetyllysergic acid:

  • Comprehensive pharmacological profiling to determine its binding affinities across a broader range of receptor types

  • Investigation of its potential prodrug properties and complete metabolic pathway

  • Exploration of its potential therapeutic applications, particularly in light of renewed interest in lysergamide pharmacology

  • Development of improved synthetic routes with higher yield and stereoselectivity

  • Further analytical method development for detecting and quantifying the compound in complex matrices

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